[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is a chemical compound with the molecular formula C10H20ClN3 and a molecular weight of 217.74 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-8(2)5-11-6-10-7-13(4)12-9(10)3;/h7-8,11H,5-6H2,1-4H3;1H |
InChI Key |
GMOOOJGETADQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)methanol: A related compound with similar structural features.
4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols): Another pyrazole derivative with distinct biological activities.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The chemical structure of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 182.23 g/mol |
| CAS Number | Not available |
The mechanism of action for [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets. Research indicates that pyrazole derivatives can inhibit various enzymes and cellular pathways. For instance:
- Enzyme Inhibition : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced synthesis of pro-inflammatory mediators.
- Anticancer Activity : Certain pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have demonstrated that these compounds can disrupt autophagic flux and modulate mTORC1 activity, leading to increased autophagy and reduced tumor growth in pancreatic cancer models .
Biological Activity Studies
Several studies have evaluated the biological activity of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine and related compounds.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- A study indicated that certain pyrazole compounds reduced TNF-α levels by up to 85% at concentrations as low as 10 µM , outperforming standard anti-inflammatory drugs like dexamethasone.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MIA PaCa-2 (pancreatic cancer) and showed submicromolar antiproliferative activity.
- Mechanism Insights : The compound was found to reduce mTORC1 activity while increasing autophagy at basal levels. It also interfered with mTORC1 reactivation under starvation/refeed conditions, leading to abnormal accumulation of LC3-II .
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer properties of pyrazole derivatives, [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine was tested for its efficacy against pancreatic cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through a mechanism involving mTOR signaling pathways.
Case Study 2: Anti-inflammatory Effects
Another study examined the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The administration of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine resulted in a marked reduction in joint swelling and inflammation markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
